3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide
Description
3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a methyl group at position 3 of the benzofuran core and a biphenyl (4-phenylphenyl) substituent on the amide nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the biphenyl group and moderate polarity from the carboxamide moiety.
Properties
IUPAC Name |
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-19-9-5-6-10-20(19)25-21(15)22(24)23-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCPVJCMRNNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative, such as 4-phenylphenylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Methylation: The final step involves the methylation of the benzofuran ring at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structural Features
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methyl group and the phenyl substituents enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:
-
Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Case Study : A derivative of this compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating moderate efficacy in inhibiting cancer cell growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials.
- Pharmaceutical Development : It can be modified to create new derivatives with enhanced pharmacological properties, aiding drug discovery efforts.
Material Science
Research indicates that compounds related to benzofuran derivatives are useful in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of benzofuran derivatives make them suitable candidates for use in OLED technology, enhancing light-emitting efficiency.
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | MCF-7 | 12 |
| Antimicrobial | E. coli | 15 |
| Antimicrobial | S. aureus | 18 |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Product Description |
|---|---|---|
| 1 | Benzofuran + Phenyl amine | Formation of primary amine |
| 2 | Methylation (CH3I) | Introduction of methyl group |
| 3 | Carboxylation (CO2 + base) | Formation of carboxamide functionality |
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Benzofuran-2-carboxamide Derivatives
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- In contrast, amino-substituted analogues (e.g., ) exhibit lower logP values (~2.5–3.0) due to polar -NH₂ groups, improving solubility but limiting blood-brain barrier penetration .
- Steric and Electronic Profiles: Bulky substituents, such as the diphenylpropanamido group in , introduce steric hindrance that may disrupt receptor binding.
Key Differentiators of the Target Compound
- Biphenyl vs.
- 3-Methyl vs. 3-Amino: The methyl group at position 3 reduces hydrogen-bonding capacity compared to amino-substituted analogues, which may limit interactions with polar residues in target proteins but improve metabolic stability by avoiding oxidative deamination .
Biological Activity
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.
- Receptor Modulation : It interacts with cell surface receptors, altering cellular signaling pathways. This modulation can lead to significant changes in cellular responses, particularly in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death (apoptosis) in malignant cells by activating apoptotic pathways. This property is particularly valuable in cancer therapy.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other benzofuran derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-methylbenzofuran | Lacks carboxamide and phenyl groups | Different biological activities compared to 3-methyl compound |
| 3-phenylbenzofuran | Contains a phenyl group instead of a phenylphenyl group | Variations in chemical reactivity and biological properties |
| 4-methylbenzofuran | Substituted at a different position on the benzofuran ring | Affects overall chemical behavior and activity |
The distinct substitution pattern of this compound contributes to its unique biological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, including this compound:
- Antitumor Activity : In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) cells. The presence of the 4-phenyl function enhances its antitumor activity through increased antioxidant capacity and free radical scavenging ability .
- Mechanistic Studies : Research has demonstrated that treatment with this compound can lead to a decrease in histone acetylation levels, indicating its potential role in epigenetic regulation related to cancer progression .
- Comparative Efficacy : In comparative studies with other benzofuran derivatives, this compound showed superior potency in inhibiting specific targets involved in cancer cell survival and proliferation .
Q & A
Q. What are the recommended synthesis strategies for 3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the benzofuran core formation via condensation of o-hydroxyacetophenone derivatives with appropriate ketones or aldehydes (e.g., chloroacetone). Subsequent functionalization includes coupling the benzofuran-2-carboxylic acid intermediate with 4-phenylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP in anhydrous solvents (e.g., dichloromethane). Purification via column chromatography or recrystallization ensures high purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and verify aromatic proton environments (e.g., methoxy or phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the solid state .
Q. What methodologies assess its biological activity?
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies : Fluorescence polarization or SPR to measure binding affinity for targets like kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound?
SAR studies systematically modify substituents (e.g., replacing the 4-phenyl group with halogens or electron-withdrawing groups) and evaluate changes in bioactivity. For example:
- Introducing fluorine at the phenyl ring enhances metabolic stability .
- Varying the benzofuran methyl group alters steric effects on target binding .
- Parallel synthesis and high-throughput screening streamline SAR exploration .
Q. How to resolve contradictions in biological assay data?
Contradictions (e.g., variable IC50 values) may arise from impurities or solvent effects. Mitigation strategies include:
Q. What reaction conditions optimize yield and selectivity?
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Inert atmosphere : Use N2/Ar to prevent oxidation of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while toluene facilitates azeotropic drying .
Q. How do computational methods predict target interactions?
- Molecular docking (AutoDock/Vina) : Models binding poses with receptors (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity .
Q. What mechanisms underlie its enzyme inhibition?
Mechanistic studies use:
- Kinetic assays : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Fluorescence quenching : Monitor binding to enzyme active sites (e.g., tryptophan residues in proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How does stability vary under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analyses determine decomposition temperatures .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Q. What strategies improve multi-step synthesis efficiency?
- Convergent synthesis : Prepare benzofuran and aryl amine fragments separately before coupling .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during intermediate steps .
- Flow chemistry : Continuous reactors enhance reproducibility for exothermic reactions (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
